molecular formula C13H22N2O B1209438 Noruron CAS No. 2163-79-3

Noruron

Cat. No. B1209438
CAS RN: 2163-79-3
M. Wt: 222.33 g/mol
InChI Key: YGLMVCVJLXREAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Noruron consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of Noruron is 222.327 Da and the monoisotopic mass is 222.173218 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Noruron include its molecular formula (C13H22N2O), average mass (222.327 Da), and monoisotopic mass (222.173218 Da) . Further details about its physical state, color, solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Rodent Models in Neuroscience Research

Noruron has been studied in the context of neuroscience research, particularly using rodent models. Ellenbroek and Youn (2016) discuss the importance of choosing the right model system, such as rats or mice, for studying neuropsychiatric disorders. This research highlights the relevance of Noruron in understanding brain disorders through animal models (Ellenbroek & Youn, 2016).

Molecular Cloning in Neuronal Cells

Ohkura et al. (1994) identified a novel member of the thyroid/steroid receptor superfamily named NOR-1 (neuron derived orphan receptor) from forebrain neuronal cells undergoing apoptosis. This discovery in molecular cloning using neuronal cells offers insights into the applications of Noruron in neuronal development and apoptosis (Ohkura et al., 1994).

Logic Gates in Neuristors

Chen et al. (2021) demonstrated that neuristors, using two-dimensional materials, can perform logic operations like NOR gates. This research is indicative of Noruron's potential application in developing advanced computational models and neuristors (Chen et al., 2021).

Druggability of Noruron

Zaienne et al. (2022) explored the pharmacological modulation of the neuron derived orphan receptor (NOR-1), revealing inverse NOR-1 agonists. This study underscores the potential of Noruron in the development of new pharmacological tools and understanding NOR-1's role in various physiological processes (Zaienne et al., 2022).

Alternative Splicing in Human NOR-1 mRNA

Ohkura et al. (1998) investigated the alternative splicing of human neuron-derived orphan receptor-1 (NOR-1) mRNA. Their findings contribute to understanding the genetic variability and functional diversity of NOR-1, which may have implications in various neurological conditions (Ohkura et al., 1998).

Nanoparticles in Neurons

Barandeh et al. (2012) tested the biocompatibility of novel silica-based nanoparticles in neurons, indicating potential applications of Noruron in nanotechnology for neuroscience research (Barandeh et al., 2012).

Gene Expression in Neuroblastoma

Maruyama et al. (1995) analyzed the expression of NOR-1 and related genes in neuroblastoma cell lines, providing insight into the role of Noruron in tumor cell biology and its potential implications in cancer research (Maruyama et al., 1995).

Neurobiology and Neural Networks

Studies like those by Denny et al. (2012) and Hampton & Adami (2004) delve into neural network behavior and development, suggesting applications of Noruron in understanding complex neural processes and artificial intelligence (Denny et al., 2012), (Hampton & Adami, 2004).

NOR-1 in Neuronal Cells and Disease

Research by Gagnon et al. (2021) and Chio et al. (2016) explores the role of Noruron in neuron-derived orphan receptor 1 (NOR-1) related to neuronal cell viability, redox sensitivity, and response to hypoxia-induced apoptotic insults. These studies are crucial in understanding neuroprotection and diseases like ischemia (Gagnon et al., 2021), (Chio et al., 2016).

Population Studies in Neuroscience

Cunningham and Yu (2014) emphasize the importance of population studies in neuroscience, potentially involving Noruron to gain deeper insights into neural interactions and functions (Cunningham & Yu, 2014).

Safety and Hazards

Noruron is classified as harmful if swallowed and toxic in contact with skin . It is also harmful to aquatic life with long-lasting effects . In case of ingestion, skin contact, or inhalation, medical attention should be sought .

Relevant Papers Several papers related to neural networks and deep learning were found . These papers discuss various topics such as the universality of individual neurons across different models , the state-of-the-art in deep learning , and a historical overview of deep learning in neural networks . These papers could provide valuable insights for further understanding and research on Noruron.

properties

IUPAC Name

1,1-dimethyl-3-(8-tricyclo[5.2.1.02,6]decanyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMVCVJLXREAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020691
Record name 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noruron

CAS RN

2163-79-3
Record name N,N-Dimethyl-N′-(octahydro-4,7-methano-1H-inden-5-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2163-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noruron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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